molecular formula C15H11BrF3NOS B2405630 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1803590-48-8

3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B2405630
CAS No.: 1803590-48-8
M. Wt: 390.22
InChI Key: APEWQMVOPGGYTF-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophen-2-amine core substituted at the 3-position with a 2-bromo-4-(trifluoromethyl)benzoyl group. While direct synthetic or biological data for this compound are absent in the provided evidence, its commercial availability is noted (CymitQuimica, Ref: 3D-DXC59048), with a price of €542.00 for 50 mg .

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-[2-bromo-4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NOS/c16-10-6-7(15(17,18)19)4-5-8(10)13(21)12-9-2-1-3-11(9)22-14(12)20/h4-6H,1-3,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEWQMVOPGGYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=C(C=C(C=C3)C(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzoyl precursor followed by the introduction of the trifluoromethyl group. The cyclopenta[b]thiophene ring is then constructed through a series of cyclization reactions. The final step involves the amination of the cyclopenta[b]thiophene ring to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Source/Evidence
3-[2-Bromo-4-(trifluoromethyl)benzoyl]-... 2-Br, 4-CF₃ ~C₁₅H₁₁BrF₃NOS* ~356–360* N/A
3-(4-Bromobenzoyl)-... 4-Br C₁₄H₁₂BrNOS 322.22 223423-37-8
3-[4-(Trifluoromethyl)benzoyl]-... 4-CF₃ C₁₅H₁₂F₃NOS 311.06 N/A (CID 66603519)
3-(4-Chlorobenzoyl)-... 4-Cl C₁₄H₁₂ClNOS 277.77 304018-04-0
3-(5-Chloropyridine-2-carbonyl)-... Pyridine, 5-Cl C₁₃H₁₁ClN₂OS 278.76 1797776-22-7
3-Benzoyl-... None C₁₄H₁₃NOS 243.33 40312-29-6

*Estimated based on structural analogy.

Key Observations

  • Bromo adds both steric bulk and moderate electron withdrawal .
  • Commercial Availability : Halogenated derivatives (Br, Cl) are widely marketed, while pyridine-based analogs face discontinuation .

Biological Activity

3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a complex organic compound notable for its unique structural features and potential biological activities. The compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopenta[b]thiophene moiety, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine is C15H12BrF3NOS, with a molecular weight of approximately 390.22 g/mol. Its structure can be summarized as follows:

Property Details
Molecular Formula C15H12BrF3NOS
Molecular Weight 390.22 g/mol
Key Functional Groups Bromine (Br), Trifluoromethyl (CF3), Cyclopenta[b]thiophene

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Properties

Studies have shown that 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine displays antimicrobial activity against various bacterial strains. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to bacterial targets, potentially leading to inhibition of growth or cell death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. The unique chemical structure allows it to interact with cellular targets effectively.

The mechanism by which 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine exerts its biological effects involves several pathways:

  • Target Interaction : The bromine and trifluoromethyl groups enhance the compound's ability to bind to specific receptors or enzymes involved in microbial growth or cancer cell proliferation.
  • Signal Modulation : It may modulate key signaling pathways that regulate cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and death.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound inhibited bacterial growth at low micromolar concentrations. The minimum inhibitory concentration (MIC) values ranged from 1 to 10 µM depending on the strain tested.
  • Anticancer Study : In vitro assays using cancer cell lines indicated that treatment with the compound resulted in a significant decrease in cell viability (IC50 values around 5 µM). Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

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